Lifarizine vs. Nimodipine: Superior Reduction of Forebrain Lactate in Focal Cerebral Ischemia
In a head-to-head comparison using a rat model of focal cerebral ischemia (bilateral carotid artery ligation), lifarizine treatment significantly reduced forebrain lactate levels relative to untreated controls (p<0.05), whereas nimodipine treatment failed to achieve a statistically significant reduction compared to controls (p>0.05) [1]. Lactate accumulation is a quantitative biomarker of ischemic metabolic stress and anaerobic glycolysis.
| Evidence Dimension | Reduction in forebrain lactate levels (indicator of ischemic metabolic stress) |
|---|---|
| Target Compound Data | Lifarizine: Significant reduction vs. control (p<0.05) |
| Comparator Or Baseline | Nimodipine: Reduction vs. control not significant (p>0.05) |
| Quantified Difference | Lifarizine conferred statistically significant metabolic preservation; nimodipine did not. |
| Conditions | Rat model of bilateral carotid artery ligation; 72 h reperfusion; lactate measured in forebrain homogenates |
Why This Matters
This provides direct in vivo evidence that lifarizine preserves metabolic homeostasis during ischemia more effectively than nimodipine, a widely used reference calcium channel blocker.
- [1] Arslantaş A, Bozoğlu H. Effects of lifarizine and nimodipine on forebrain lactate levels in a rat model of focal cerebral ischemia. Turk Neurosurg. 2002;12(1-2). View Source
